molecular formula C12H23NO3 B2361797 tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate CAS No. 181472-55-9

tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate

Cat. No.: B2361797
CAS No.: 181472-55-9
M. Wt: 229.32
InChI Key: DZMQMSTZZKJISQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate is an organic compound that features a tert-butyl group, a cyclopentyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the use of tert-butyl carbamate and a cyclopentylmethyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclopentanone or cyclopentanoic acid, while reduction of the carbamate group may produce N-methylcyclopentylamine .

Scientific Research Applications

tert-Butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyclopentyl ring.

    Cyclopentyl methyl carbamate: Similar structure but without the tert-butyl group.

    N-Methyl carbamate: Lacks both the tert-butyl and cyclopentyl groups.

Uniqueness

tert-Butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric protection, while the cyclopentyl ring adds rigidity and potential for specific interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13(4)9-12(15)7-5-6-8-12/h15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMQMSTZZKJISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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